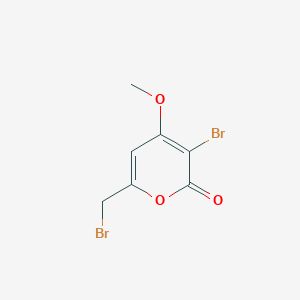
3-Bromo-6-(bromomethyl)-4-methoxy-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6-(bromomethyl)-4-methoxy-2H-pyran-2-one is an organic compound that belongs to the class of pyranones. This compound is characterized by the presence of bromine atoms at the 3 and 6 positions, a bromomethyl group at the 6 position, and a methoxy group at the 4 position. Pyranones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(bromomethyl)-4-methoxy-2H-pyran-2-one typically involves the bromination of a suitable pyranone precursor. One common method involves the bromination of 4-methoxy-2H-pyran-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The bromomethyl group can be introduced by reacting the intermediate with formaldehyde and hydrobromic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-6-(bromomethyl)-4-methoxy-2H-pyran-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran, diethyl ether).
Major Products Formed
Substitution: Formation of substituted pyranones with various functional groups.
Oxidation: Formation of 3-bromo-6-(bromomethyl)-4-oxo-2H-pyran-2-one.
Reduction: Formation of 3-bromo-6-methyl-4-methoxy-2H-pyran-2-one.
Aplicaciones Científicas De Investigación
3-Bromo-6-(bromomethyl)-4-methoxy-2H-pyran-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Bromo-6-(bromomethyl)-4-methoxy-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The bromine atoms and the bromomethyl group can participate in electrophilic reactions, forming covalent bonds with nucleophilic sites on biomolecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The methoxy group may also contribute to the compound’s overall reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar in structure but with different substituents, leading to distinct chemical properties and reactivity.
3-Bromo-6-chloroimidazo[1,2-b]pyridazine:
3-Bromo-6-(bromomethyl)phenanthrene: Similar bromomethyl group but different core structure, affecting its chemical behavior and uses.
Uniqueness
3-Bromo-6-(bromomethyl)-4-methoxy-2H-pyran-2-one is unique due to the combination of bromine atoms, a bromomethyl group, and a methoxy group on the pyranone ring. This unique arrangement of functional groups imparts specific reactivity and potential biological activities, making it a valuable compound for various scientific research and industrial applications.
Propiedades
Número CAS |
81960-53-4 |
|---|---|
Fórmula molecular |
C7H6Br2O3 |
Peso molecular |
297.93 g/mol |
Nombre IUPAC |
3-bromo-6-(bromomethyl)-4-methoxypyran-2-one |
InChI |
InChI=1S/C7H6Br2O3/c1-11-5-2-4(3-8)12-7(10)6(5)9/h2H,3H2,1H3 |
Clave InChI |
PAIDJOOJGIGMGJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=O)OC(=C1)CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


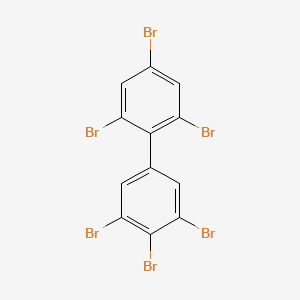
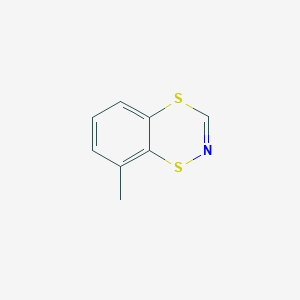
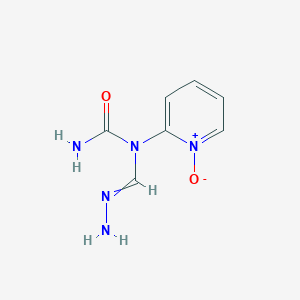
![(E)-1-(4-Methylphenyl)-2-{3-[(Z)-(4-methylphenyl)-ONN-azoxy]phenyl}diazene](/img/structure/B14413264.png)

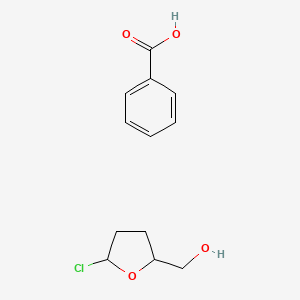

![tert-Butyl [(4S)-2-oxo-1,3-oxazolidin-4-yl]carbamate](/img/structure/B14413289.png)
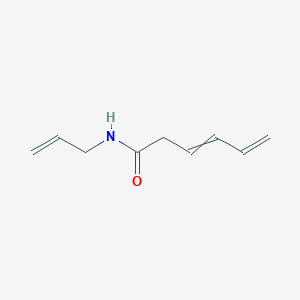
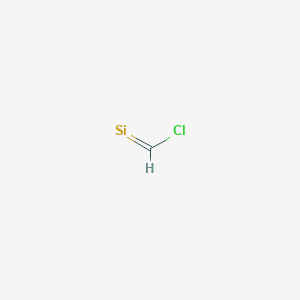
![N-{4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B14413305.png)
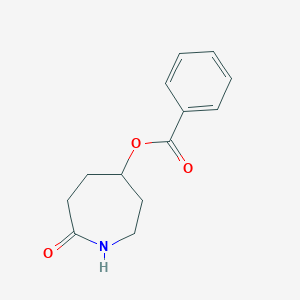

![({1-Carboxy-2-[(dicarboxymethyl)amino]ethyl}amino)propanedioic acid](/img/structure/B14413319.png)
